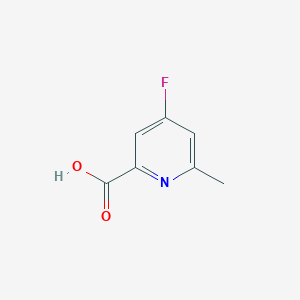

4-Fluoro-6-methylpicolinic acid

Description

The exact mass of the compound this compound is 155.03825660 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPBCHWYQINZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855920 | |

| Record name | 4-Fluoro-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-99-3 | |

| Record name | 4-Fluoro-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 Fluoro 6 Methylpicolinic Acid

Substitution Reactions on the Pyridine (B92270) Ring System

The electronic nature of the pyridine ring, characterized by the electronegative nitrogen atom, makes it inherently electron-deficient. This property significantly influences its susceptibility to both nucleophilic and electrophilic substitution reactions.

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. This is because the electronegative nitrogen can effectively stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.com In 4-fluoro-6-methylpicolinic acid, the fluorine atom is located at the activated C4 position.

The reactivity in SNAr reactions is further enhanced by the presence of the electron-withdrawing carboxylic acid group at the C2 position. This group helps to delocalize the negative charge of the intermediate, lowering the activation energy for the reaction. While the methyl group at C6 has a weak electron-donating effect, the combined activating influence of the ring nitrogen and the carboxyl group is dominant, making the C-F bond highly susceptible to nucleophilic attack.

Fluoropyridines are generally more reactive in SNAr reactions than their chloro- or bromo- counterparts. The high electronegativity of fluorine polarizes the C-F bond and stabilizes the transition state, accelerating the rate-determining nucleophilic attack step, even though the C-F bond itself is stronger. nih.govacs.org Consequently, the fluorine atom in this compound can be readily displaced by a variety of nucleophiles under relatively mild conditions.

Table 1: Predicted Reactivity of this compound with Common Nucleophiles

| Nucleophile (Nu-H) | Reagent Example | Expected Product |

| Alcohols | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-6-methylpicolinic acid |

| Amines | Ammonia (NH₃), Alkylamines (RNH₂) | 4-Amino-6-methylpicolinic acid |

| Thiols | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-6-methylpicolinic acid |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 4-Hydroxy-6-methylpicolinic acid |

In contrast to its reactivity with nucleophiles, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.org The electron-withdrawing nitrogen atom reduces the electron density of the ring, making it less attractive to electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring to a level comparable to that of nitrobenzene. youtube.com

For this compound, the substituents further modulate this reactivity. The directing effects of the existing groups on the two available positions for substitution (C3 and C5) must be considered.

Carboxylic Acid (at C2): A strong deactivating group and a meta-director. It directs incoming electrophiles to C4 and C6, but these are already substituted. Its deactivating effect is felt throughout the ring.

Fluorine (at C4): A deactivating group (due to its inductive effect) but an ortho, para-director (due to its resonance effect). It directs to C3 and C5.

Methyl (at C6): A weak activating group and an ortho, para-director. It directs to C5 and C3.

The C3 position is influenced by the ortho-directing methyl group and the ortho-directing fluorine group. The C5 position is influenced by the para-directing methyl group and the ortho-directing fluorine group. Given that all substituents except the methyl group are deactivating, and the ring itself is deactivated, forcing conditions would be required for any EAS reaction. The reaction, if it occurs, would likely yield a mixture of 3- and 5-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions. An alternative strategy to functionalize the ring via electrophilic substitution would be to first form the Pyridine N-oxide, which activates the ring, particularly at the C4 and C6 positions. wikipedia.orgresearchgate.net

Oxidative and Reductive Transformations of Functional Groups

The functional groups of this compound—the methyl group, the carboxylic acid, and the pyridine ring—can undergo various oxidative and reductive transformations.

Oxidation: The methyl group at the C6 position is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions, can convert the methyl group into a carboxylic acid. google.combme.hu This would transform the starting material into 4-fluoropyridine-2,6-dicarboxylic acid. The choice of oxidant and conditions would be critical to avoid degradation of the pyridine ring. Metal-free oxidation systems have also been developed for the selective oxidation of methyl groups on aromatic hydrocarbons. rsc.org

Reduction:

Carboxylic Acid Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via conversion to an ester followed by reduction. This would yield (4-fluoro-6-methylpyridin-2-yl)methanol.

Pyridine Ring Reduction: The pyridine ring can be fully reduced to a piperidine (B6355638) ring through catalytic hydrogenation (e.g., using H₂ gas with a platinum or palladium catalyst) under acidic conditions. sci-hub.st This process would saturate the aromatic system, yielding 4-fluoropiperidine-2-carboxylic acid. Partial reduction to a dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivative is also possible under specific conditions, for instance, using reducing agents like vitamin B12s. datapdf.com

Carbon-Carbon Coupling Reactions: Suzuki-Miyaura and Related Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.net

This compound can potentially serve as the halide partner in a Suzuki-Miyaura reaction. While C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in such couplings, advancements in catalyst design have enabled the use of fluorinated arenes and heteroarenes as substrates. thieme-connect.demdpi.com The reaction would involve the coupling of an aryl or vinyl boronic acid (or boronic ester) at the C4 position, displacing the fluorine atom.

Table 2: Hypothetical Suzuki-Miyaura Coupling of this compound

| Boronic Acid Partner (Ar-B(OH)₂) | Catalyst System (Example) | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Methyl-4-phenylpicolinic acid |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 4-(4-Methoxyphenyl)-6-methylpicolinic acid |

| Thiophene-2-boronic acid | Pd(OAc)₂, RuPhos, K₂CO₃ | 6-Methyl-4-(thiophen-2-yl)picolinic acid |

A key challenge in using this substrate would be the potential for the carboxylic acid group to coordinate with the palladium catalyst, possibly inhibiting its activity. This can sometimes be overcome by using specific ligand systems, bases, or by protecting the carboxylic acid group as an ester prior to the coupling reaction.

Heterolytic Cleavage and Reactive Intermediate Formation

The structure of this compound allows for the formation of several types of reactive intermediates through heterolytic bond cleavage. libretexts.org

Decarboxylation and 2-Pyridyl Anion/Ylide Formation: Picolinic acids (2-pyridinecarboxylic acids) can undergo thermal decarboxylation. wikipedia.org The mechanism is believed to proceed through a zwitterionic intermediate, which then loses CO₂ to form a highly reactive 2-pyridyl carbanion or a corresponding ylide. wikipedia.orgcdnsciencepub.com This intermediate can then be trapped by an electrophile. In the context of the Hammick reaction, this decarboxylation is performed in the presence of a carbonyl compound (an aldehyde or ketone), which the pyridyl intermediate attacks to form a 2-pyridyl-carbinol. wikipedia.org The presence of substituents on the ring, such as the fluorine and methyl groups, can influence the rate of decarboxylation. cdnsciencepub.comresearchgate.net

Meisenheimer Complex in SNAr: As discussed in section 3.1.1, the key intermediate in the nucleophilic substitution of the fluorine atom is a Meisenheimer complex. This is a resonance-stabilized, anionic σ-complex formed by the attack of the nucleophile on the carbon bearing the fluorine. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing properties of the pyridine nitrogen and the C2-carboxyl group. stackexchange.com

Carbocation Formation: The formation of a carbocation by the heterolytic cleavage of the C-F bond without a nucleophile is highly unlikely due to the instability of aryl cations. Similarly, protonation of the carboxylic acid followed by loss of water is not a typical pathway for this functional group. Therefore, reactions proceeding through cationic intermediates on the aromatic ring are not prominent for this compound.

Coordination Chemistry of 4 Fluoro 6 Methylpicolinic Acid As a Ligand

Chelation Modes and Metal Binding Affinities of Pyridine-2-carboxylate Ligands

Pyridine-2-carboxylate ligands, such as picolinic acid and its derivatives, are known to be versatile chelating agents in coordination chemistry. They typically coordinate to metal ions in a bidentate fashion through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. The affinity of these ligands for different metal ions is influenced by factors such as the hardness and softness of the metal center and the electronic properties of the ligand.

Information specific to the metal binding affinities and chelation behavior of 4-Fluoro-6-methylpicolinic acid is not available in the reviewed literature.

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with pyridine-2-carboxylate ligands is generally achieved by reacting a salt of the desired metal with the protonated or deprotonated form of the ligand in a suitable solvent. The resulting complexes can then be characterized using techniques such as single-crystal X-ray diffraction to determine their solid-state structures.

Mononuclear complexes are those in which a single metal center is coordinated by one or more ligand molecules. The stoichiometry and geometry of these complexes depend on the metal ion, the ligand-to-metal ratio, and the presence of other coordinating species.

Specific examples of the synthesis and structural elucidation of mononuclear metal complexes with this compound have not been reported in the surveyed scientific literature.

Under certain conditions, pyridine-2-carboxylate ligands can act as bridging ligands, connecting multiple metal centers to form binuclear or polymetallic structures. This can occur through the carboxylate group, which can adopt various bridging modes.

There are no specific studies detailing the formation or structure of binuclear or polymetallic architectures involving this compound in the available literature.

Influence of Fluorine and Methyl Substituents on Ligand Properties and Coordination Geometry

The electronic and steric properties of substituents on the pyridine ring can significantly influence the properties of the ligand and the resulting metal complexes. A fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can affect the basicity of the pyridine nitrogen and the acidity of the carboxylic acid. A methyl group, on the other hand, is an electron-donating group. The positions of these substituents also play a crucial role in determining the steric environment around the metal center, which can influence the coordination geometry.

A detailed analysis of the combined influence of the 4-fluoro and 6-methyl substituents on the coordination chemistry of picolinic acid is not available.

Electronic Structure and Spectroscopic Signatures of Metal-Picolinate Complexes

The electronic structure of metal-picolinate complexes can be investigated using a combination of experimental techniques, such as UV-visible and infrared spectroscopy, and theoretical calculations. These studies provide insights into the nature of the metal-ligand bonding and the electronic transitions within the complex. Spectroscopic signatures, such as the stretching frequencies of the carboxylate group in the infrared spectrum, can provide information about the coordination mode of the ligand.

Specific electronic structure data and detailed spectroscopic analysis for metal complexes of this compound are not documented in the current body of scientific literature.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 6 Methylpicolinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict the geometry, energy, and various reactivity descriptors of 4-Fluoro-6-methylpicolinic acid.

These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, properties such as the distribution of electron density, electrostatic potential, and orbital energies are determined. For instance, DFT calculations could reveal the regions of this compound that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding its interactions with other molecules. While specific DFT studies on this compound are not widely available in published literature, the methodology is standard for compounds of this class.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ajchem-a.com For this compound, MD simulations can provide a detailed picture of its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov

The simulation tracks the trajectories of atoms by solving Newton's equations of motion, offering insights into how the molecule folds, changes shape, and forms intermolecular bonds like hydrogen bonds. nih.gov This is particularly important for understanding how the molecule might bind to a biological target. The analysis of these trajectories can identify the most stable conformations and the energetic barriers between them. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. mdpi.comyoutube.com In the context of this compound, a QSAR study would involve compiling a dataset of similar compounds with known activities and then calculating a range of molecular descriptors for each.

These descriptors quantify various aspects of the molecule's physicochemical properties. By correlating these descriptors with activity, a mathematical model is built that can predict the activity of new, untested compounds. researchgate.net This approach is invaluable in drug discovery for optimizing lead compounds and prioritizing synthesis efforts. semanticscholar.orgresearchgate.net

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, Partial charges | Describes the electronic aspects of the molecule. |

| Steric | Molecular volume, Surface area | Describes the size and shape of the molecule. |

| Hydrophobic | LogP | Quantifies the molecule's hydrophobicity. |

| Topological | Connectivity indices | Describes the atomic connectivity within the molecule. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a more quantitative understanding of a molecule's reactivity. ajchem-a.com These indices are derived within the framework of conceptual DFT. nih.gov

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the energy stabilization when a system acquires an additional electronic charge from the environment.

Table 2: Equations for Global Reactivity Descriptors

| Descriptor | Equation |

|---|---|

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

Note: These equations provide approximations based on Koopmans' theorem.

Theoretical Insights into Reaction Mechanisms and Catalytic Pathways

Theoretical calculations, particularly using DFT, are instrumental in elucidating reaction mechanisms. youtube.com For this compound, these methods can be used to map out the potential energy surface of a chemical reaction, identifying transition states, intermediates, and the associated activation energies.

By modeling the interaction of this compound with other reactants or a catalyst, researchers can understand the step-by-step process of bond breaking and formation. This knowledge is crucial for optimizing reaction conditions, designing more efficient catalysts, or understanding the metabolic pathways of the compound in a biological system.

Advanced Research Applications and Future Perspectives for 4 Fluoro 6 Methylpicolinic Acid Derivatives

Utilization as Key Intermediates in Complex Organic Synthesis

Derivatives of 4-fluoro-6-methylpicolinic acid are valuable as intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Their substituted pyridine (B92270) core serves as a versatile scaffold for constructing more elaborate structures. For instance, picolinic acid derivatives are crucial in the synthesis of compounds for treating respiratory disorders like cystic fibrosis. google.comgoogle.com The process may involve converting the picolinic acid into an amide, which then serves as a key building block for the final active pharmaceutical ingredient. google.com

A generalized synthetic pathway could involve the following steps:

Activation of the carboxylic acid of a this compound derivative.

Amide bond formation with a suitable amine to create a picolinamide (B142947).

Further functionalization of the pyridine ring or the amide substituent to build the target molecule.

The presence of the fluorine and methyl groups can influence the reactivity and properties of the intermediates and the final products, potentially enhancing metabolic stability or binding affinity. The synthesis of complex molecules often requires multiple steps with careful control of reaction conditions to achieve the desired stereochemistry and avoid unwanted side reactions. google.com

Design of Molecular Recognition Agents with Specific Binding Motifs

The picolinate (B1231196) structure, a pyridine ring with a carboxylate group at the 2-position, is an excellent bidentate chelating agent for a wide variety of metal ions, including chromium, zinc, manganese, copper, and iron. wikipedia.org This inherent coordinating ability makes derivatives of this compound prime candidates for the design of molecular recognition agents.

The fluorine and methyl substituents on the pyridine ring can be used to fine-tune the electronic and steric properties of the ligand, thereby influencing the stability and geometry of the resulting metal complexes. This allows for the design of ligands with high specificity for a particular metal ion. These tailored ligands can be incorporated into larger systems to create sensors for detecting specific metal ions or to act as carriers for metal-based drugs.

Picolinic acid and its derivatives are known to form stable complexes with various metals, which can exhibit interesting topologies and physical properties. ajol.info The coordination typically involves the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group. ajol.info

Exploration in Biocatalysis and Biotransformation Processes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The microbial degradation of picolinic acid and its derivatives has been a subject of study, revealing enzymatic pathways that could be harnessed for biotransformation. nih.gov

For example, bacteria such as Alcaligenes faecalis can utilize picolinic acid as a source of carbon and nitrogen. nih.govnih.gov The degradation pathway involves several enzymatic steps, including hydroxylation and decarboxylation. nih.govnih.gov

Key Enzymes in Picolinic Acid Catabolism:

Picolinic acid dehydrogenase: Initiates the degradation by hydroxylating the pyridine ring. nih.gov

6HPA monooxygenase: Further hydroxylates the intermediate. nih.gov

3,6-dihydroxypicolinic acid decarboxylase: Removes the carboxyl group. nih.govnih.govmdpi.com

These enzymes, or the microorganisms that produce them, could potentially be used for the following applications:

The stereoselective synthesis of chiral derivatives of this compound.

The production of novel functionalized picolinates through regioselective modifications.

The degradation of picolinate-based environmental pollutants.

The use of enzymes in these processes is advantageous due to their high specificity, mild reaction conditions, and biodegradability. nih.gov

Development of Novel Catalytic Systems based on Picolinate Ligands

The strong coordinating ability of the picolinate moiety makes it an excellent ligand for developing novel catalytic systems. nih.govnih.gov The fluorine and methyl groups on the this compound backbone can be used to modulate the electronic and steric environment of the metal center, thereby influencing the activity and selectivity of the catalyst.

Homogeneous Catalysis: Picolinate-based ligands have been successfully employed in homogeneous catalysis, where the catalyst is in the same phase as the reactants. For example, iridium complexes with picolinamide ligands have shown remarkable efficiency in the hydrogenation of CO2 and the dehydrogenation of formic acid. nih.gov The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. The electronic properties of the ligand, which can be tuned by substituents like fluorine, can impact the catalyst's activity. nih.gov

Heterogeneous Catalysis: For ease of separation and catalyst recycling, heterogeneous catalysts are often preferred. Derivatives of this compound can be immobilized on solid supports to create heterogeneous catalysts. For instance, vanadium-titanium (B8517020) oxide catalysts have been used for the heterogeneous oxidation of 2-picoline to picolinic acid. researchgate.net The development of metal-organic frameworks (MOFs) using picolinate linkers is another promising area, creating porous materials with well-defined active sites for catalysis. researchgate.netnih.govrsc.org

The table below summarizes a comparison between homogeneous and heterogeneous catalytic systems.

< τότε>

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Same as reactants | Different from reactants |

| Activity | Generally high | Can be lower due to mass transfer limitations |

| Selectivity | Often high and tunable | Can be influenced by the support material |

| Catalyst Separation | Difficult, may require distillation or extraction | Easy, typically by filtration |

| Catalyst Recycling | Challenging | Straightforward |

| Example | Iridium-picolinamide complexes for CO2 hydrogenation nih.gov | Vanadium-titanium oxides for picoline oxidation researchgate.net |

The development of catalysts for stereoselective transformations, which produce one enantiomer of a chiral molecule in excess, is a major goal in modern chemistry. Chiral ligands are key to achieving high enantioselectivity. By introducing chiral centers into the structure of this compound derivatives, it is possible to create chiral picolinate ligands for asymmetric catalysis.

For example, chiral ferrocenylphosphine ligands have been used with gold catalysts for the asymmetric synthesis of oxazoline (B21484) derivatives. nih.gov The design of the ligand is critical for creating a chiral environment around the metal center that directs the stereochemical outcome of the reaction. The rigid backbone of the picolinate structure, combined with the tunable electronic properties afforded by the fluoro and methyl groups, makes these compounds promising candidates for the development of new ligands for a variety of stereoselective reactions.

Structural Modification for Enhanced Chemical Properties and Derivatization

The chemical properties of this compound can be fine-tuned through structural modifications and derivatization to suit specific applications. cymitquimica.com These modifications can enhance properties such as solubility, stability, and biological activity. ontosight.ai

Common Derivatization Strategies:

Esterification: The carboxylic acid group can be converted to an ester to modify solubility and for use as a protecting group in multi-step syntheses. ontosight.ai

Amidation: Reaction with amines to form amides is a common strategy for creating biologically active molecules and for linking the picolinate moiety to other molecules. nih.gov

Substitution on the Pyridine Ring: The fluorine atom can potentially be substituted via nucleophilic aromatic substitution (SₙAr) to introduce other functional groups, although this can be challenging.

Modification of the Methyl Group: The methyl group can be functionalized, for example, through radical halogenation, to provide a handle for further derivatization.

One notable application of derivatization is in analytical chemistry, where picolinoyl derivatives of corticosteroids have been used to enhance their detection by mass spectrometry. nih.gov This derivatization increases the ionization efficiency of the analytes, leading to improved sensitivity. nih.gov

The table below lists some examples of picolinic acid derivatives and their applications.

< τότε>

| Derivative | Modification | Application | Reference |

|---|---|---|---|

| Picolinamide | Amide formation at the carboxyl group | Intermediate in pharmaceutical synthesis | google.com |

| Picolinoyl esters | Esterification of the carboxyl group | Enhanced detection in mass spectrometry | nih.gov |

| Metal complexes | Coordination with metal ions | Catalysis, molecular recognition | ajol.infonih.gov |

| Chiral derivatives | Introduction of chiral centers | Ligands for asymmetric catalysis | nih.gov |

Advanced Materials Science Applications (e.g., Polymer End-Capping Agents, Metal-Organic Frameworks)

Derivatives of this compound are emerging as compounds of interest in the field of advanced materials science. The unique combination of a fluorinated pyridine ring and a carboxylic acid functional group offers potential for the development of novel polymers and coordination materials with tailored properties. Current research is exploring their utility as polymer end-capping agents and as ligands for the construction of metal-organic frameworks (MOFs).

Polymer End-Capping Agents

While direct research on this compound as a polymer end-capping agent is not extensively documented, its structural features suggest a strong potential for this application. End-capping is a process used to modify the terminal groups of a polymer chain to enhance stability, control reactivity, or impart specific functionalities. Pyridine and its derivatives have been successfully employed for the end-functionalization of polymers like polylactide (PLA) researchgate.net.

The general strategy involves converting the carboxylic acid group of this compound into a reactive species, such as an alcohol or an amine, which can then act as an initiator or a terminator in various polymerization reactions. For instance, reduction of the carboxylic acid to an alcohol would yield a molecule capable of initiating ring-opening polymerization of cyclic esters like lactide or caprolactone (B156226) researchgate.net.

The presence of the fluorine atom and the methyl group on the pyridine ring could offer specific advantages:

Fluorine: The high electronegativity of fluorine can alter the electronic properties of the pyridine ring, potentially influencing the catalytic activity of any coordinated metal centers used in polymerization umn.edu. It can also impart hydrophobicity and thermal stability to the resulting polymer.

Methyl Group: The methyl group can provide steric hindrance, which might be useful in controlling the rate of polymerization or influencing the stereochemistry of the polymer.

A hypothetical application could involve the synthesis of a pyridine-terminated polymer, which could then be used to coordinate with metal nanoparticles, creating a hybrid material with catalytic or electronic applications researchgate.net.

Metal-Organic Frameworks

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs can be tuned by carefully selecting the metal and the organic linker nih.gov. Picolinic acid and its derivatives are known to act as effective ligands in the formation of MOFs due to the chelating ability of the pyridine nitrogen and the carboxylate oxygen nih.gov.

The incorporation of fluorine into the organic linkers of MOFs has been shown to impart several desirable properties. rsc.org Fluorinated MOFs often exhibit enhanced chemical and thermal stability, as well as increased hydrophobicity. rsc.orgalfa-chemistry.com These characteristics are advantageous for applications such as gas storage and separation, particularly in humid environments. rsc.org

Derivatives of this compound are promising candidates for the synthesis of novel fluorinated MOFs (F-MOFs). The fluorine atom on the picolinic acid backbone can lead to frameworks with modified pore environments and selective adsorption properties. Research on similar fluorinated linkers has demonstrated their ability to improve the performance of MOFs in various applications. rsc.orgnih.gov For instance, the polarity of the C-F bond can enhance interactions with specific gas molecules like carbon dioxide. alfa-chemistry.com

The table below summarizes the potential effects of using a fluorinated picolinic acid linker, such as this compound, in the synthesis of MOFs compared to a non-fluorinated counterpart.

| Property | Non-Fluorinated Picolinic Acid Linker | Fluorinated Picolinic Acid Linker (e.g., this compound) |

| Hydrophobicity | Typically hydrophilic | Generally more hydrophobic, leading to improved moisture stability rsc.org |

| Gas Adsorption | Standard adsorption properties | Potentially enhanced affinity for specific gases due to polar C-F bonds alfa-chemistry.com |

| Chemical Stability | Variable | Often increased due to the strength of the C-F bond rsc.org |

| Thermal Stability | Variable | Can be enhanced rsc.org |

| Pore Environment | Polar, influenced by the pyridine and carboxylate groups | Modified polarity, potentially leading to selective guest interactions alfa-chemistry.com |

The synthesis of MOFs using functionalized picolinic acid ligands can sometimes be challenging, as the functional groups can interfere with the formation of the desired crystalline framework. researchgate.net However, successful synthesis can lead to materials with unique structural and functional properties. nih.gov The ongoing research into fluorinated MOFs suggests that derivatives of this compound hold significant promise for the development of the next generation of these advanced materials. rsc.orgresearchgate.net

Q & A

Q. What are the common synthetic pathways for 4-Fluoro-6-methylpicolinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation or coupling reactions. For example, fluorination of picolinic acid derivatives using agents like DAST (diethylaminosulfur trifluoride) or SF₄ under controlled temperatures (e.g., 0–50°C) can introduce fluorine at the 4-position. Methylation at the 6-position may employ alkylation reagents (e.g., methyl iodide) with base catalysts like NaH. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR will show a singlet for the methyl group (δ ~2.5 ppm) and splitting patterns for aromatic protons influenced by fluorine’s electronegativity. <sup>19</sup>F NMR should exhibit a peak near -120 ppm (CF coupling).

- IR : Stretching frequencies for C=O (carboxylic acid, ~1700 cm⁻¹) and C-F (~1100 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., 169.12 g/mol). High-resolution MS can distinguish isotopic patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, pH, temperature) or compound purity. Researchers should:

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration).

- Validate purity : Employ HPLC (>95% purity) and quantify impurities via LC-MS.

- Apply meta-analysis : Use frameworks like PEO (Population, Exposure, Outcome) to compare studies systematically. For example, analyze whether discrepancies correlate with dosage ranges (e.g., 10–100 µM) .

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding affinity to enzymes (e.g., kinases or carboxylases). Fluorine’s electronegativity may enhance hydrogen bonding with active sites.

- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and reactivity indices.

- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to identify key residues involved in binding .

Q. What experimental designs optimize the evaluation of this compound’s pharmacokinetic properties?

- Methodological Answer :

- In vitro ADME : Use Caco-2 cell monolayers to measure permeability (Papp). Fluorine’s lipophilicity may enhance membrane penetration.

- Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic half-life (t½).

- PBPK modeling : Integrate physicochemical data (logP, pKa) to predict tissue distribution and clearance rates .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the compound’s solubility and stability?

- Methodological Answer :

- Solubility : Compare results across solvents (e.g., aqueous buffers vs. DMSO) using UV-Vis spectroscopy. Adjust pH to mimic physiological conditions (e.g., pH 7.4).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Differences may arise from degradation products (e.g., defluorination or oxidation) .

Tables for Methodological Reference

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| <sup>19</sup>F NMR | Confirm fluorination position | Chemical shift (~-120 ppm) | |

| HRMS | Verify molecular formula | Mass accuracy (<5 ppm error) | |

| Molecular Docking | Predict enzyme binding sites | Binding energy (ΔG ≤ -7 kcal/mol) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.